molecular formula C7H5N B1298661 4-Ethynylpyridine CAS No. 2510-22-7

4-Ethynylpyridine

Cat. No. B1298661
CAS RN: 2510-22-7
M. Wt: 103.12 g/mol
InChI Key: FDEDJRHULYIJOR-UHFFFAOYSA-N
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Description

4-Ethynylpyridine is a compound that has been studied for its potential applications in various fields of chemistry. It is a molecule that contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and an ethynyl group attached to the 4-position of the pyridine ring. This structure makes it a versatile building block for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of derivatives of 4-ethynylpyridine has been explored in several studies. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a weak nucleophilic base, was achieved in two stages via the corresponding pyrylium salt. This synthesis demonstrates the potential of 4-ethynylpyridine derivatives to substitute nonnucleophilic bases in organic syntheses . Additionally, 4-[(4-bromophenyl)ethynyl]pyridine was synthesized and studied for its self-assembly and reactivity on metal surfaces . Furthermore, a series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines were prepared using Sonogashira cross-coupling and dechloroamination reactions, showcasing the utility of 4-ethynylpyridine in constructing quinazoline derivatives with potential biological activity .

Molecular Structure Analysis

The molecular structure of 4-ethynylpyridine derivatives has been elucidated using various techniques. X-ray crystallography has been employed to determine the structure of bis(4-pyridylethynyl)mercury, revealing a T-shaped coordination geometry around the mercury atom . Similarly, the structure of a 4-(ethynylpyridine)quinazoline derivative was confirmed by single crystal X-ray analysis, indicating a monoclinic crystal system .

Chemical Reactions Analysis

4-Ethynylpyridine and its derivatives participate in a variety of chemical reactions. The compound bis(4-pyridylethynyl)mercury was obtained by reacting 4-ethynylpyridine with mercuric acetate, demonstrating the reactivity of the ethynyl group with metal salts . The reactivity of 1,2-bis(2,6-dicarboxypyridin-4-yl)ethyne with Co(II) was also investigated, resulting in the formation of coordination monomers rather than polymers, which was unexpected given the potential for polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethynylpyridine derivatives are influenced by their molecular structure. The weak nucleophilic nature of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine is attributed to the steric protection provided by the isopropyl groups, which is confirmed by X-ray data . The self-assembly and reactivity of 4-[(4-bromophenyl)ethynyl]pyridine on metal surfaces are sensitive to the underlying metallic surfaces, as studied by scanning tunnelling microscopy . The cytotoxic and anti-Mycobacterium tuberculosis properties of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines were evaluated, revealing promising biological activity .

Scientific Research Applications

Electrode Modification and Sensing Applications

A study by Coates and Nyokong (2012) described the use of 4-ethynylpyridine in modifying electrode surfaces. They employed electrochemical grafting of 4-azidobenzenediazonium salt and click chemistry with ethynylpyridine to create stable modified electrodes with iron phthalocyanine. These electrodes exhibited electrocatalytic ability and were effective in sensing hydrazine, highlighting the material's potential in developing sensitive and stable sensors (Coates & Nyokong, 2012).

Development of Chiral Structures

Abe, Kayamori, and Inouye (2015) investigated ethynylpyridine oligomers linked with glycosyl chiral templates. These oligomers formed chiral helical complexes that maintained their chiral helicity even after the removal of the template. This study is significant for understanding how ethynylpyridine can be used to create chiral structures with potential applications in material science and stereochemistry (Abe, Kayamori, & Inouye, 2015).

Organometallic Network Formation

Research by Zhang et al. (2010) explored the use of 4-ethynylpyridine in creating novel silver–ethynide complexes. These complexes formed 2D and 3D organometallic networks with potential applications in materials chemistry. The study showed that the coordination modes of organic ligands like 4-ethynylpyridine play a crucial role in determining the structure of such networks (Zhang et al., 2010).

Safety And Hazards

4-Ethynylpyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

While specific future directions for 4-Ethynylpyridine are not mentioned in the search results, its use as a ligand in the synthesis of various metallic complexes suggests potential applications in the field of chemistry .

Relevant Papers One relevant paper is “4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes” published in the New Journal of Chemistry . The paper discusses the use of 4-Ethynylpyridine in the synthesis of mixed Ru/Re complexes .

properties

IUPAC Name

4-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N/c1-2-7-3-5-8-6-4-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEDJRHULYIJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349063
Record name 4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylpyridine

CAS RN

2510-22-7
Record name 4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
749
Citations
FE Kühn, JL Zuo, FF de Biani, AM Santos… - New Journal of …, 2004 - pubs.rsc.org
Two ruthenium(II) 4-ethynylpyridine-hydride complexes bearing one Lewis-basic nitrogen atom as coordination site, namely trans-Ru(dppe)2H(CCpy-4) (1) and trans-Ru(dppm)2H(…
Number of citations: 38 pubs.rsc.org
LD Ciana, A Haim - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
… Removal of the protective group in 2 by refluxing with sodium hydroxide in toluene yields (90%) 4-ethynylpyridine (3). Oxidative coupling of 3 in pyridine by dioxygen in the presence of …
Number of citations: 145 onlinelibrary.wiley.com
NR Champness, AN Khlobystov, AG Majuga… - Tetrahedron letters, 1999 - Elsevier
… A good precursor for the preparation of new heterocyclic ligands is 4-ethynylpyridine, 5, but the literature syntheses of this material are mostly cumbersome and low-yielding [4]. In 1984 …
Number of citations: 65 www.sciencedirect.com
JA Whiteford, CV Lu, PJ Stang - Journal of the American Chemical …, 1997 - ACS Publications
… with 4,4‘-bipyridine, while the 4-ethynylpyridine systems are more stable toward a variety of guests. The 4-ethynylpyridine tetramers display host−guest chemistry with silver triflate via …
Number of citations: 190 pubs.acs.org
JL Zuo, FF Biani, AM Santos, K Köhler… - European Journal of …, 2003 - Wiley Online Library
… To achieve this, an equimolar amount of nBuLi was added dropwise to a solution of 4-ethynylpyridine in dry THF at dry ice temperature. [Rh 2 (form) 4 Cl] was added, the mixture was …
KB Dilebo, NJ Gumede, W Nxumalo… - Journal of Molecular …, 2021 - Elsevier
… and the 4-ethynylpyridine moiety is 12.67(6), that between the 4-ethynylpyridine moiety and … (6) while that between chlorobenzene ring and 4-ethynylpyridine 37.58(6). In the crystal, the …
Number of citations: 5 www.sciencedirect.com
Q Ge, TSA Hor - Dalton Transactions, 2008 - pubs.rsc.org
… This methodology is demonstrated by the complementary use of σ-4-ethynylpyridine as a trans-oriented bifunctional ligand and d 6 /d 8 metals that have a preferred square-plane or …
Number of citations: 22 pubs.rsc.org
RK Singh, MK Mishra - International Journal of Quantum …, 2012 - Wiley Online Library
… The structure of 2-ethynylpyridine, 3-ethynylpyridine, 4-ethynylpyridine, 2,3-… , and 3,5-diethynylpyridine and the 4-ethynylpyridine with ethynyl and N lone pair opposed to each other …
Number of citations: 2 onlinelibrary.wiley.com
Q Ge, GT Dalton, MG Humphrey… - Chemistry–An Asian …, 2009 - Wiley Online Library
… assemblies, with the metals separated by 4‐ethynylpyridine spacers [RuCp(CCpy‐4)(dppf)… trans disposition of the directionally rigid 4‐ethynylpyridine at the centrosymmetric square‐…
Number of citations: 20 onlinelibrary.wiley.com
B Schulze, A Winter, C Friebe, E Birckner… - ACS Macro …, 2017 - ACS Publications
A soluble Pt II -acetylide polymer 6 was prepared in a supramolecular polymerization of a Pt II -chloro precursor complex 5, which represents a self-complementary AB-type monomer. …
Number of citations: 17 pubs.acs.org

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